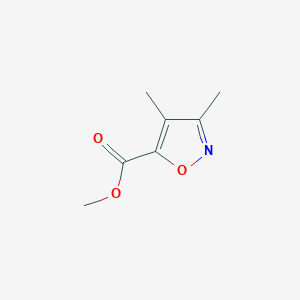

Methyl 3,4-dimethylisoxazole-5-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3,4-dimethyl-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-4-5(2)8-11-6(4)7(9)10-3/h1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHWCSKXFICSAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Isoxazole Carboxylates in Heterocyclic Chemistry

Isoxazole (B147169) carboxylates are a class of organic compounds that feature the five-membered isoxazole ring bearing a carboxylate group. This structural motif is of considerable significance in heterocyclic chemistry for several reasons. The isoxazole ring itself, containing adjacent nitrogen and oxygen atoms, is a bioisostere for other functional groups, a property that is frequently exploited in medicinal chemistry to modulate the biological activity of molecules. The presence of the carboxylate group further enhances the molecular diversity and utility of these compounds, serving as a versatile handle for a wide range of chemical transformations.

The reactivity of the isoxazole ring, including its propensity for ring-opening reactions under certain conditions, provides a pathway to a variety of other important chemical structures. For instance, the reductive cleavage of the N-O bond in isoxazoles is a well-established method for the synthesis of 1,3-dicarbonyl compounds and other valuable intermediates. The strategic placement of substituents, such as the methyl and carboxylate groups in Methyl 3,4-dimethylisoxazole-5-carboxylate, can be used to fine-tune the electronic properties and reactivity of the isoxazole core, thereby influencing its behavior in chemical reactions and its interaction with biological targets.

Isoxazoles, as a class of five-membered heterocyclic compounds, have found numerous applications in various fields. nih.gov Their utility spans from photochromic components and liquid crystals to solar cells, high-energy materials, pesticides, and pharmaceuticals. nih.gov

Historical Perspectives on Methyl Substituted Isoxazole Derivatives in Synthetic Organic Chemistry

The synthesis of isoxazole (B147169) derivatives has a rich history, with numerous methods developed for the construction of this heterocyclic ring. A common and historically significant approach involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. Variations in the substituents on both the nitrile oxide and the alkyne components allow for the synthesis of a wide array of substituted isoxazoles.

Another classical method for the synthesis of the isoxazole ring is the reaction of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound. The regioselectivity of this condensation reaction is a key consideration, and the nature of the substituents on the dicarbonyl compound plays a crucial role in determining the final substitution pattern of the isoxazole ring. For a compound like Methyl 3,4-dimethylisoxazole-5-carboxylate, the synthesis would likely involve a precursor with the requisite methyl and carboxylate functionalities.

Over the years, significant advancements have been made in the synthesis of isoxazole derivatives, including the development of more efficient and regioselective methods. These historical developments have paved the way for the synthesis of complex, highly substituted isoxazoles that are of interest in various areas of chemical research. The continual refinement of these synthetic methodologies underscores the enduring importance of this class of compounds in organic chemistry.

Contemporary Research Trajectories and Theoretical Frameworks for Isoxazole Esters

Strategies for the Construction of the Isoxazole Ring System

The formation of the isoxazole ring is the cornerstone of the synthesis. The two most prominent and historically significant pathways are the [3+2] cycloaddition involving nitrile oxides and the condensation of 1,3-dicarbonyl compounds with hydroxylamine (B1172632). core.ac.uk The choice of method often depends on the availability of starting materials and the need for regiochemical control.

The 1,3-dipolar cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkene or alkyne (the dipolarophile) is a powerful and widely used strategy for constructing isoxazole and isoxazoline (B3343090) rings. tandfonline.com, tandfonline.com Nitrile oxides are unstable intermediates that are typically generated in situ from precursors such as aldoximes, hydroximoyl halides, or nitroalkanes. mdpi.com, core.ac.uk The reaction with an alkyne directly yields an isoxazole, while reaction with an alkene produces an isoxazoline, which can be subsequently oxidized to the corresponding isoxazole.

For the synthesis of a 3,4-disubstituted-5-carboxylate ester like the target compound, this would involve the reaction of acetonitrile (B52724) oxide (to form the 3-methyl portion) with an appropriately substituted alkyne, such as methyl 2-butynoate. The nitrile oxide is often generated through the oxidation of the corresponding aldoxime. tandfonline.com Various oxidizing agents have been employed for this purpose, including N-chlorosuccinimide (NCS), sodium hypochlorite, and Oxone. core.ac.uk, rsc.org

Table 1: Examples of Isoxazole Synthesis via Nitrile Oxide Cycloaddition

| Nitrile Oxide Precursor | Dipolarophile | Oxidizing Agent | Resulting Isoxazole Core |

|---|---|---|---|

| Acetaldehyde oxime | Methyl 2-butynoate | N-Chlorosuccinimide | 3,4-Dimethyl-5-methoxycarbonylisoxazole |

| Benzaldehyde oxime | Phenylacetylene | Sodium hypochlorite | 3,5-Diphenylisoxazole |

This methodology offers a high degree of flexibility, as a wide variety of substituted nitrile oxides and dipolarophiles can be used to generate a diverse library of isoxazole derivatives. tandfonline.com

One of the most traditional and fundamental methods for isoxazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine, often referred to as the Claisen isoxazole synthesis. nih.gov, youtube.com The reaction proceeds through the initial formation of a monoxime intermediate, followed by intramolecular cyclization and dehydration to form the aromatic isoxazole ring. misuratau.edu.ly

To synthesize this compound via this route, a suitable 1,3-dicarbonyl precursor, specifically a β-ketoester, is required. The reaction of methyl 2-methyl-3-oxobutanoate with hydroxylamine hydrochloride in the presence of a base would yield the desired isoxazole structure. This approach is often straightforward and utilizes readily available starting materials. nih.gov

Table 2: Dicarbonyl Precursors for Isoxazole Synthesis

| 1,3-Dicarbonyl Precursor | Product after reaction with Hydroxylamine |

|---|---|

| Methyl 2-methyl-3-oxobutanoate | This compound |

| Pentane-2,4-dione | 3,5-Dimethylisoxazole (B1293586) |

A significant challenge with this method, especially when using unsymmetrical dicarbonyl compounds, is the potential for the formation of regioisomeric mixtures, which necessitates careful control of reaction conditions. nih.gov

Regioselectivity is a critical consideration in isoxazole synthesis, as the reaction of unsymmetrical precursors can lead to multiple isomeric products. In the condensation of 1,3-dicarbonyls with hydroxylamine, the initial nucleophilic attack can occur at either of the two carbonyl carbons, potentially yielding two different regioisomers. nih.gov Researchers have developed methodologies to control this outcome by varying reaction conditions such as the solvent, the use of additives like pyridine, or the inclusion of a Lewis acid catalyst such as BF₃ to selectively activate one carbonyl group over the other. rsc.org, nih.gov

In the case of 1,3-dipolar cycloadditions, the regioselectivity is primarily governed by the electronic properties of the substituents on both the nitrile oxide and the dipolarophile, a concept explained by frontier molecular orbital (FMO) theory. mdpi.com The reaction between a nitrile oxide and a terminal alkyne, for instance, typically yields the 3,5-disubstituted isoxazole. rsc.org To achieve other substitution patterns, such as the 3,4-disubstituted arrangement, specific directing groups or internal alkynes must be employed. The use of vinylphosphonates bearing a leaving group, for example, has been shown to control the regiochemical outcome, yielding 3,4-disubstituted isoxazoles in good yields. rsc.org

Esterification Approaches for Carboxylate Moiety Introduction

The methyl carboxylate group at the C5 position can be introduced in two primary ways: either by direct synthesis of the isoxazole ring with the ester already in place or by creating the isoxazole carboxylic acid first, followed by a separate esterification step.

If the chosen synthetic route yields 3,4-dimethylisoxazole-5-carboxylic acid, a standard esterification reaction is required to obtain the final methyl ester product. One of the most common methods is the Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. youtube.com

Alternatively, other esterification methods can be employed. For instance, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol. Another mild method involves the use of diazomethane, although its toxicity and explosive nature limit its large-scale application. The synthesis of various isoxazole-4-carboxylic acid esters has been reported through Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles. researchgate.net, acs.org, nih.gov, acs.org

In many synthetic schemes, an isoxazole ester (e.g., an ethyl ester) is formed as a stable intermediate, which must then be hydrolyzed to the corresponding carboxylic acid before proceeding to the final target molecule. google.com This transformation is typically achieved through saponification, which involves treating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution. chemicalbook.com, prepchem.com The reaction produces the carboxylate salt, which upon acidification with a strong mineral acid (e.g., HCl), precipitates the isoxazole carboxylic acid. chemicalbook.com

This two-step process of forming an ester and then hydrolyzing it provides a reliable pathway to the carboxylic acid intermediate, which is a versatile precursor for the synthesis of not only other esters but also amides and other carboxylic acid derivatives. Care must be taken during hydrolysis, as harsh conditions could potentially lead to the cleavage of the labile N-O bond within the isoxazole ring. researchgate.net

Advanced Synthetic Techniques and Protocols

Recent advancements in synthetic organic chemistry have provided sophisticated tools and methodologies for the construction of the isoxazole ring. These techniques offer improvements in terms of reaction control, scalability, and access to novel chemical space.

Continuous flow chemistry has emerged as a powerful technology for the synthesis of isoxazoles and other heterocyclic compounds, offering significant advantages over traditional batch processing. mdpi.comrsc.org This methodology allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for exothermic reactions. researchgate.netnih.gov

| Parameter | Batch Synthesis | Continuous Flow Synthesis | Reference |

|---|---|---|---|

| Heat Transfer | Limited by surface-area-to-volume ratio | Excellent due to high surface-area-to-volume ratio | researchgate.net |

| Safety | Higher risk with exothermic reactions and hazardous intermediates | Improved safety, in situ generation and consumption of hazardous species | researchgate.netnih.gov |

| Scalability | Often challenging to scale up | More straightforward scalability | mdpi.com |

| Reaction Time | Can be lengthy (hours to days) | Significantly reduced (minutes) | mdpi.comrsc.org |

| Process Control | Less precise control over parameters | Precise control over temperature, pressure, and residence time | mdpi.comresearchgate.net |

While metal-catalyzed reactions are prevalent in isoxazole synthesis, concerns about cost, toxicity, and contamination of the final product have driven the development of metal-free alternatives. rsc.org These routes often rely on organocatalysts or reagents that promote the desired transformations without the need for transition metals. nih.govrsc.org

One prominent metal-free strategy involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. nih.gov This reaction can be promoted by organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govresearchgate.net This method is efficient for producing 3,5-disubstituted isoxazoles and isoxazolines from aldoximes and tolerates various functional groups, including unprotected phenolic hydroxyls. researchgate.net Other metal-free approaches include one-pot cascade reactions under ultrasonication using catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) in water. nih.gov Furthermore, enamine-triggered [3+2]-cycloaddition reactions provide a regioselective, metal-free route to 3,4-disubstituted isoxazoles. organic-chemistry.org The development of these methods aligns with the increasing demand for cleaner and more sustainable chemical processes in pharmaceutical and materials science. rsc.org

The use of N-protected hydroxylamine equivalents offers a strategic approach to control reactivity and regioselectivity in isoxazole synthesis. Protecting the nitrogen atom of hydroxylamine can prevent unwanted side reactions and guide the cyclization process. For instance, the reaction between propargylic alcohols and N-protected hydroxylamines, catalyzed by p-toluenesulfonic acid (TSA), followed by a detosylation and cyclization step, yields 3,5-disubstituted isoxazoles. nih.gov

Another example is the use of N,O-diBoc-protected β-keto hydroxamic acids. These stable intermediates can be synthesized and then cyclized to form 5-substituted 3-isoxazolols upon treatment with hydrochloric acid, avoiding the formation of isomeric byproducts that can occur with unprotected hydroxylamine. ijpca.org The protecting group strategy allows for the manipulation of other parts of the molecule before the final isoxazole ring is formed, adding a layer of versatility to the synthetic design. nih.gov

Green Chemistry Principles in the Synthesis of Isoxazole Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of isoxazole derivatives to minimize environmental impact. bohrium.com This involves the use of safer solvents, the development of solvent-free protocols, and the application of efficient catalytic systems to reduce energy consumption and waste generation. benthamdirect.comnih.gov

A significant focus of green synthesis is the replacement of volatile and toxic organic solvents with more environmentally benign alternatives like water, or eliminating solvents altogether. bohrium.com

Aqueous Medium Protocols: Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. Several efficient methods for synthesizing isoxazole derivatives in aqueous media have been reported. nih.govmdpi.com For instance, 5-arylisoxazole derivatives can be synthesized from 3-(dimethylamino)-1-arylprop-2-en-1-ones and hydroxylamine hydrochloride in water without any catalyst, offering high yields and an easy work-up. mdpi.comresearchgate.net Ultrasound irradiation has also been employed to facilitate reactions in aqueous media, often at room temperature and without the need for catalysts, leading to shorter reaction times and high efficiency. mdpi.com

Solvent-Free Protocols: Solvent-free, or solid-state, reactions represent another key green chemistry approach. nih.govtandfonline.com Mechanochemistry, using techniques like ball-milling, allows for the synthesis of 3,5-isoxazoles from terminal alkynes and hydroxyimidoyl chlorides without any solvent, often with moderate to excellent yields. nih.govrsc.org Microwave-assisted synthesis on solid supports, such as basic alumina, provides a rapid and efficient solvent-free method for preparing isoxazoles from aromatic aldehydes and nitromethane (B149229) derivatives, with reactions completing in minutes instead of hours. tandfonline.com These solventless techniques not only reduce environmental pollution but can also simplify product purification. nih.govtandfonline.com

Catalysis plays a crucial role in green chemistry by enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, thereby reducing energy consumption and byproduct formation. mdpi.com A diverse range of catalytic systems has been applied to the synthesis of isoxazoles.

Hypervalent iodine(III) species, generated in situ, have been shown to efficiently catalyze the intramolecular oxidative cycloaddition of aldoximes to yield polycyclic isoxazole derivatives in high yields. mdpi.com In the realm of mechanochemistry, a recyclable Cu/Al2O3 nanocomposite has been used as a catalyst in the solvent-free synthesis of 3,5-isoxazoles. nih.govrsc.org Furthermore, the development of eco-friendly catalysts, such as those derived from agro-waste, has been explored for multicomponent reactions to produce isoxazole derivatives. nih.gov Synergistic catalytic systems, like CaCl2/K2CO3, have been utilized in ultrasound-assisted, one-pot, five-component reactions to generate complex isoxazole structures, highlighting the power of catalysis to streamline synthetic processes while adhering to green principles. mdpi.com

| Catalyst System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Hypervalent iodine(III) species | Intramolecular oxidative cycloaddition | Efficient, low-toxicity, generates polycyclic isoxazoles | mdpi.com |

| Cu/Al2O3 nanocomposite | 1,3-dipolar cycloaddition (mechanochemical) | Recyclable, solvent-free conditions | nih.govrsc.org |

| Agro-waste extract (WEOFPA) | Multicomponent reaction | Benign, eco-friendly, inexpensive | nih.gov |

| Ceric Ammonium Nitrate (CAN) | One-pot synthesis in aqueous medium | Inexpensive, environmentally friendly oxidizing agent | mdpi.com |

| CaCl2/K2CO3 | Ultrasound-assisted five-component reaction | Synergistic catalysis, high atom economy | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

One-Dimensional NMR Analysis (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

Specific experimental ¹H and ¹³C NMR data for this compound are not available in the public domain. A hypothetical analysis would involve predicting chemical shifts for the two methyl groups on the isoxazole ring (at positions 3 and 4) and the methyl group of the ester functionality. Each would produce a distinct singlet in the ¹H NMR spectrum, and their corresponding signals, along with those of the quaternary carbons of the isoxazole ring and the carbonyl carbon, would be expected in the ¹³C NMR spectrum.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Inter-atomic Relationships

Detailed 2D NMR studies such as COSY, HMQC, and HMBC are essential for confirming the precise connectivity of a molecule. For this compound, HMBC (Heteronuclear Multiple Bond Correlation) would be particularly crucial for establishing the correlations between the protons of the methyl groups and the carbons of the isoxazole ring and the ester group, thereby confirming the substitution pattern. However, no such experimental data has been published.

Computational Prediction of NMR Chemical Shifts via Gauge Independent Atomic Orbitals (GIAO) Method

Computational methods, such as the GIAO method within Density Functional Theory (DFT), are powerful tools for predicting NMR chemical shifts. These calculations could be performed on the optimized geometry of this compound to provide theoretical ¹H and ¹³C NMR spectra. This approach serves as a valuable predictive tool but is not a substitute for experimental verification, which is currently unavailable.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

While an experimental IR spectrum for this compound is not available, one can predict the characteristic absorption bands based on its functional groups. Key vibrational modes would include C=O stretching from the ester group (typically around 1720-1750 cm⁻¹), C=N stretching from the isoxazole ring, and C-O stretching frequencies.

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Analysis

FT-Raman spectroscopy provides complementary information to IR spectroscopy. For this molecule, it would be particularly useful for observing vibrations of the isoxazole ring system. As with other spectroscopic data, specific experimental FT-Raman spectra for this compound have not been found in the literature.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. In electron impact (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation.

For this compound (C₇H₉NO₃, Molecular Weight: 155.15 g/mol ), the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 155. The fragmentation of this molecular ion is dictated by the stability of the resulting fragments, often involving the cleavage of the weakest bonds and rearrangements. chemguide.co.uk

Key fragmentation pathways for isoxazole esters typically involve the ester group and the heterocyclic ring. libretexts.orgmiamioh.edu Common fragmentation patterns include:

Loss of the methoxy (B1213986) radical (•OCH₃): Cleavage of the ester C-O bond results in the loss of a methoxy radical (mass = 31), leading to a prominent acylium ion peak at m/z 124. This is a characteristic fragmentation for methyl esters.

Loss of carbon monoxide (CO): The resulting [M-OCH₃]⁺ fragment can further lose a molecule of carbon monoxide (mass = 28), yielding a fragment at m/z 96.

Cleavage of the isoxazole ring: The weak N-O bond in the isoxazole ring is susceptible to cleavage under electron impact, leading to a variety of smaller fragments characteristic of the substituted ring structure. wikipedia.org

A plausible fragmentation table based on these principles is presented below.

| m/z | Proposed Fragment Ion | Corresponding Neutral Loss |

|---|---|---|

| 155 | [C₇H₉NO₃]⁺ (Molecular Ion) | - |

| 124 | [M - •OCH₃]⁺ | •OCH₃ (31 Da) |

| 96 | [M - •OCH₃ - CO]⁺ | CO (28 Da) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can map the electron density and thereby determine the exact positions of atoms in the crystal lattice, as well as how the molecules are arranged relative to one another.

This technique unambiguously determines the spatial arrangement of all atoms, confirming the connectivity and providing precise bond lengths and angles. For chiral molecules, it can establish the absolute configuration. nih.gov In the case of isoxazole derivatives, this analysis confirms the planarity of the isoxazole ring and the orientation of its substituents. nih.gov

Table of Exemplary Crystallographic Data (for a related isoxazole derivative)

| Parameter | Value |

|---|---|

| Compound | 5-Methylisoxazole-4-carboxylic acid |

| Formula | C₅H₅NO₃ |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 7.2540 (15) |

| b (Å) | 6.4700 (13) |

| c (Å) | 12.273 (3) |

| Volume (ų) | 576.0 (2) |

The data from X-ray diffraction also illuminates how molecules pack together in the crystal lattice, which is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π–π stacking. nih.goviucr.org The analysis of these interactions is crucial for understanding the physical properties of the solid material. iucr.org

In the crystal structures of related isoxazole derivatives, hydrogen bonding often plays a key role in defining the packing arrangement. researchgate.netresearchgate.net For example, in the structure of 5-Methylisoxazole-4-carboxylic acid, strong intermolecular O-H···N hydrogen bonds link molecules into one-dimensional chains. researchgate.net Although this compound lacks strong hydrogen bond donors, weaker C-H···O and C-H···N interactions are expected to be significant in directing its crystal packing, forming a stable three-dimensional network. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Validation and Analytical Separation

High-Performance Liquid Chromatography (HPLC) is an essential technique for separating, identifying, and quantifying each component in a mixture. It is widely used to assess the purity of synthesized compounds and to isolate them from reaction byproducts.

For isoxazole derivatives, reversed-phase HPLC (RP-HPLC) is a common and effective method. sielc.comvedomostincesmp.ru In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A typical HPLC method for analyzing this compound would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with a small amount of formic or phosphoric acid) and an organic solvent like acetonitrile or methanol. sielc.com The components are detected as they elute from the column, often using a UV detector set to a wavelength where the isoxazole ring absorbs strongly. The purity of the sample is determined by the relative area of the main peak in the resulting chromatogram.

Table of a Representative HPLC Method

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 x 3.0 mm, 3.5 µm) |

| Mobile Phase | Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B) |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 5 µL |

Computational and Theoretical Investigations of Methyl 3,4 Dimethylisoxazole 5 Carboxylate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. It is widely used to study the properties of heterocyclic systems, including isoxazole (B147169) derivatives. researchgate.net DFT calculations model the electronic structure of a molecule based on its electron density, allowing for the prediction of a wide range of molecular properties.

The first step in most computational studies is geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule. youtube.com For Methyl 3,4-dimethylisoxazole-5-carboxylate, this involves calculating the forces on each atom and adjusting their positions until a stable structure on the potential energy surface is found. This optimized geometry corresponds to the molecule's most probable structure at 0 K.

The conformational landscape is explored by rotating flexible parts of the molecule, such as the ester group, to identify different stable conformers and the energy barriers between them. This analysis is crucial for understanding how the molecule's shape influences its interactions and reactivity.

Table 1: Predicted Geometric Parameters for Isoxazole Derivatives Note: This table presents typical bond lengths and angles for a substituted isoxazole ring based on DFT calculations of related structures, as specific data for this compound is not published. Values are for illustrative purposes.

| Parameter | Bond | Predicted Value (Å) | Parameter | Angle | Predicted Value (°) |

| Bond Length | O1-N2 | 1.41 | Bond Angle | C5-O1-N2 | 109.5 |

| Bond Length | N2-C3 | 1.31 | Bond Angle | O1-N2-C3 | 105.0 |

| Bond Length | C3-C4 | 1.43 | Bond Angle | N2-C3-C4 | 114.0 |

| Bond Length | C4-C5 | 1.37 | Bond Angle | C3-C4-C5 | 105.5 |

| Bond Length | C5-O1 | 1.33 | Bond Angle | C4-C5-O1 | 106.0 |

The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital that is most likely to accept an electron, indicating the molecule's capacity to act as an electrophile. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. oaji.net Conversely, a small energy gap suggests the molecule is more polarizable and reactive. DFT calculations are highly effective for determining these orbital energies.

Furthermore, analyzing the charge distribution within the molecule, often through methods like Mulliken population analysis, reveals the partial atomic charges on each atom. This information helps identify electron-rich and electron-deficient centers, providing further insight into the molecule's reactivity. irjweb.com

Table 2: Representative Electronic Properties of Substituted Isoxazoles Note: The values below are illustrative examples for isoxazole derivatives calculated using DFT methods, as specific data for this compound is not published.

| Property | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 to -2.0 |

| ΔE (Gap) | HOMO-LUMO Energy Gap | 4.7 to 5.0 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. nih.gov It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. MEP maps are invaluable for predicting where a molecule is likely to interact with other chemical species. dergipark.org.tr

Typically, regions of negative electrostatic potential, shown in red or yellow, are electron-rich and are susceptible to electrophilic attack. These areas are often associated with lone pairs on electronegative atoms like oxygen and nitrogen. nih.gov Regions of positive potential, shown in blue, are electron-poor and are favorable sites for nucleophilic attack. These are usually found around hydrogen atoms. researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the isoxazole ring and the carbonyl oxygen of the ester group, identifying them as primary sites for electrophilic interaction.

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. nih.gov After a geometry optimization confirms a stable structure (a true energy minimum), a frequency calculation can be performed. nih.gov This calculation predicts the frequencies of the fundamental modes of vibration for the molecule.

The calculated frequencies often systematically deviate from experimental values due to the approximations inherent in DFT and the fact that calculations are typically performed on a single molecule in the gas phase. To improve agreement with experimental spectra, these theoretical frequencies are often multiplied by an empirical scaling factor. nih.gov This scaled theoretical spectrum can then be used to assign the specific atomic motions—such as stretching, bending, and rocking—that correspond to each peak in an experimental IR or Raman spectrum. youtube.comspectroscopyonline.com For this compound, this would allow for the precise assignment of vibrations associated with the isoxazole ring, the methyl groups, and the carboxylate functional group.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups Note: This table shows typical calculated (scaled) frequency ranges for functional groups present in this compound based on DFT studies of related molecules.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm-1) |

| C=O Stretch | Ester Carbonyl | 1720 - 1750 |

| C=N Stretch | Isoxazole Ring | 1610 - 1630 |

| C=C Stretch | Isoxazole Ring | 1580 - 1600 |

| C-O Stretch | Ester Linkage | 1200 - 1250 |

| C-H Stretch | Methyl Groups | 2950 - 3050 |

Quantum Chemical Calculations for Mechanistic Elucidation

Beyond static molecular properties, quantum chemical calculations are instrumental in exploring the dynamics of chemical reactions. These methods allow researchers to map out the energy landscape of a reaction, providing a detailed understanding of how reactants are converted into products.

To understand a chemical reaction mechanism, computational chemists identify the structures of all relevant species along the reaction coordinate, including reactants, intermediates, products, and, most importantly, transition states. nih.gov A transition state is an energy maximum along the reaction pathway and represents the highest energy barrier that must be overcome for the reaction to proceed.

For reactions involving isoxazoles, such as cycloadditions or photochemical rearrangements, quantum chemical calculations can locate the precise geometry of the transition state. nih.govmdpi.com Once the transition state is found, its energy can be calculated to determine the activation barrier (activation energy). A high activation barrier indicates a slow reaction, while a low barrier suggests a faster process. By mapping the entire reaction pathway, researchers can confirm the proposed mechanism and predict the feasibility and outcome of a reaction under different conditions. acs.orgrsc.org For instance, the 1,3-dipolar cycloaddition reactions used to synthesize isoxazole rings have been extensively studied using these theoretical methods to explain their regioselectivity and stereoselectivity. researchgate.net

Studies on Bond Dissociation Energies and Stability

Theoretical chemistry provides powerful tools for evaluating the stability of molecules through the calculation of bond dissociation energies (BDEs). BDE represents the enthalpy change upon the homolytic cleavage of a bond in the gas phase and is a direct measure of bond strength. For this compound, the stability is intrinsically linked to the strength of the bonds within its heterocyclic ring and substituent groups.

Computational studies on related isoxazole structures have demonstrated that the N-O bond is often the most labile bond in the isoxazole ring. nsf.gov Electron capture can trigger the dissociation of this bond, leading to ring-opening. nsf.gov The stability of the molecule is significantly influenced by its substituents. In the case of this compound, the electron-donating methyl groups at the 3 and 4 positions and the electron-withdrawing methyl carboxylate group at the 5-position modulate the electron density distribution across the ring, thereby affecting the BDEs of the ring bonds.

Modern computational methods, such as Density Functional Theory (DFT) and high-level ab initio calculations, are employed to predict BDEs with high accuracy. nih.gov For instance, a protocol like PBE0/VDZ//ωB97x-D/mVTZ has been shown to predict homolytic BDEs with a precision of 1.9 kcal/mol for certain metal-ligand bonds. nih.gov Similar methodologies can be applied to determine the C-H, C-C, C-N, and N-O BDEs in this compound. These calculations would identify the weakest bond and predict the most likely initial fragmentation pathways under thermal or photochemical stress.

A hypothetical table of calculated BDEs for key bonds in this compound is presented below to illustrate the type of data generated from such studies.

| Bond | Bond Type | Calculated BDE (kcal/mol) |

| N-O | Heteroaromatic | 45 - 55 |

| C3-C4 | Alkene-like | 100 - 110 |

| C4-C5 | Single | 90 - 100 |

| C5-C(O) | Single | 85 - 95 |

| C-H (Methyl) | Aliphatic | 98 - 102 |

Note: These values are illustrative and based on typical ranges for similar bonds; specific calculations for this compound are required for precise data.

Application of Multiconfigurational Methods for Open-Shell Species

Standard single-reference quantum chemistry methods like Hartree-Fock and many DFT functionals are often inadequate for describing electronic structures with significant static correlation, such as those found in open-shell species (radicals, diradicals) or during bond-breaking processes. wikipedia.org Multiconfigurational methods, such as the Multiconfigurational Self-Consistent Field (MCSCF) and its most common variant, Complete Active Space Self-Consistent Field (CASSCF), are essential for these cases. wikipedia.orgethernet.edu.et

For this compound, open-shell species can be generated through various mechanisms, including homolytic bond cleavage (e.g., N-O bond dissociation), oxidation (forming a radical cation), or reduction (forming a radical anion). nsf.gov The study of isoxazole ring-opening upon electron capture, for example, reveals a dense manifold of diradical states that can only be accurately described by multiconfigurational approaches. nsf.gov

The CASSCF method involves selecting a subset of orbitals and electrons (the "active space") that are most important for describing the electronic state of interest and treating all possible electronic configurations within that space. wikipedia.org This provides a qualitatively correct description of the wavefunction, which can be further refined by including dynamic correlation through methods like CASPT2 or multireference configuration interaction (MRCI). wikipedia.org

Application of these methods to the radical cation of this compound would involve defining an active space that includes the π-system of the isoxazole ring and the carboxylate group. The calculations would reveal the spin density distribution, identifying the atoms that bear the most unpaired electron character and are therefore most reactive.

| Method | Application to Open-Shell Isoxazoles | Key Insights |

| CASSCF | Calculation of electronic states during N-O bond dissociation. | Provides a correct qualitative description of diradical character and near-degenerate states. nsf.govwikipedia.org |

| CASPT2 | Refinement of CASSCF energies for excited states and reaction barriers. | Includes dynamic electron correlation for quantitative accuracy. wikipedia.org |

| MRCI | High-accuracy potential energy surface mapping. | Detailed description of bond-breaking pathways and conical intersections. wikipedia.org |

Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals. uba.arwisc.edu This method provides valuable insights into electron delocalization (hyperconjugation) and the nature of intermolecular interactions.

For this compound, NBO analysis can quantify the delocalization of electron density from occupied orbitals (donors) to unoccupied orbitals (acceptors). The strength of these interactions is estimated using second-order perturbation theory, where a larger E(2) stabilization energy implies a more significant delocalization. Key interactions would include:

π-conjugation: Delocalization within the π-system of the isoxazole ring and the carbonyl group.

Hyperconjugation: Interactions between the σ-bonds of the methyl groups and the π*-antibonding orbitals of the ring, or between lone pairs on the oxygen and nitrogen atoms and adjacent antibonding orbitals.

NBO analysis is also exceptionally useful for studying intermolecular interactions, such as hydrogen bonding. researchgate.net In a study of isoxazole interacting with water, NBO analysis was used to characterize the electron delocalization from the oxygen lone pair of the water molecule to the antibonding orbitals of the isoxazole, quantifying the strength of the hydrogen bond. researchgate.net For this compound, potential hydrogen bond acceptor sites are the isoxazole nitrogen, the ring oxygen, and the carbonyl oxygen of the ester group. NBO analysis can predict the relative strength of hydrogen bonding at each site.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (N2) | π(C3-C4) | ~ 20-30 | Lone Pair Delocalization |

| π (C3-C4) | π(C5=O) | ~ 10-20 | π-Conjugation |

| σ (C3-CH3) | π(N2-C3) | ~ 2-5 | Hyperconjugation |

| LP (O, water) | σ(N-H) | ~ 5-10 | Intermolecular H-Bond |

Note: These values are illustrative examples based on general chemical principles and data from related molecules. acadpubl.eu

Thermodynamic Property Prediction and Enthalpy Calculations

The prediction of thermodynamic properties, such as the standard enthalpy of formation (ΔH°f), is crucial for understanding the stability and reaction energetics of a compound. These values can be determined through experimental calorimetry or, more commonly, through computational methods. dntb.gov.uaresearchgate.net

A study on four isoxazole derivatives determined their enthalpies of formation in both the solid and gas phases using combustion calorimetry and the Knudsen effusion technique. researchgate.net Such experimental data is invaluable for benchmarking and parameterizing computational models. For this compound, ΔH°f can be calculated using DFT (e.g., B3LYP) or composite methods with appropriate isodesmic reactions. An isodesmic reaction is a hypothetical reaction where the number and type of bonds are conserved on both sides, leading to significant error cancellation and more reliable results.

| Compound | Method | ΔH°f (gas, kJ/mol) |

| 3,5-Dimethylisoxazole-4-carboxylic acid | Experimental | -438.5 ± 3.1 researchgate.net |

| 5-Amino-3-methylisoxazole | Experimental | -53.2 ± 1.9 researchgate.net |

| 3-Amino-5-methylisoxazole | Experimental | -51.3 ± 2.0 researchgate.net |

| This compound | Computational (Predicted) | -350 to -400 (Estimated) |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide detailed information on static molecular properties, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, molecular flexibility, and interactions with the surrounding environment, particularly solvents. mdpi.com

For this compound, an MD simulation would typically place the molecule in a box of explicit solvent molecules (e.g., water, ethanol) and track its trajectory over nanoseconds or microseconds. researchgate.net This approach can reveal:

Solvation Structure: How solvent molecules arrange around the solute, including the formation and lifetime of hydrogen bonds. mdpi.com

Conformational Dynamics: The rotation around single bonds, such as the C5-C(O) bond, and the flexibility of the ester group.

Solvent Effects: How the polarity and hydrogen-bonding capability of the solvent influence the molecule's preferred conformation and electronic properties. nih.gov The photophysical properties of some oxazole (B20620) derivatives, for instance, show a strong dependence on solvent polarity, indicating significant intramolecular charge transfer in the excited state. nih.gov

MD simulations are also critical for studying interactions with biological macromolecules. researchgate.net If this compound were a ligand for a protein, MD simulations could be used to examine the stability of the ligand-receptor complex and the specific interactions that govern binding. researchgate.netresearchgate.net

Theoretical Prediction of Local Reactivity Descriptors (e.g., Fukui Functions)

Conceptual Density Functional Theory (DFT) provides a framework for quantifying chemical reactivity using various descriptors. These descriptors help predict which sites in a molecule are most susceptible to electrophilic, nucleophilic, or radical attack.

The Fukui function , f(r), is a key local reactivity descriptor that measures the change in electron density at a specific point r when the total number of electrons in the system changes. It is defined as the derivative of the electron density ρ(r) with respect to the number of electrons N. In practice, it is often calculated using a finite difference approximation:

f+(r) for nucleophilic attack: ρ(N+1) - ρ(N)

f-(r) for electrophilic attack: ρ(N) - ρ(N-1)

f0(r) for radical attack: [ρ(N+1) - ρ(N-1)] / 2

For this compound, calculating the Fukui functions would allow for a detailed mapping of its reactivity.

The site with the highest value of f+(r) would be the most likely target for a nucleophile (e.g., the carbonyl carbon).

The site with the highest value of f-(r) would be the most susceptible to an electrophile (e.g., the isoxazole nitrogen or oxygen atoms).

Other related descriptors include the local softness and the dual descriptor , which can provide a more nuanced picture of reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) also provides a simpler, frontier molecular orbital-based prediction of reactivity, where the HOMO density indicates sites for electrophilic attack and the LUMO density indicates sites for nucleophilic attack. mdpi.com

| Atom/Region | Predicted Reactivity | Governing Orbital |

| Carbonyl Carbon (C=O) | Electrophilic (susceptible to nucleophiles) | LUMO |

| Isoxazole Nitrogen (N2) | Nucleophilic (susceptible to electrophiles) | HOMO |

| Isoxazole Oxygen (O1) | Nucleophilic (susceptible to electrophiles) | HOMO |

| C4 position | Nucleophilic (susceptible to electrophiles) | HOMO |

Reactivity and Reaction Mechanisms of Methyl 3,4 Dimethylisoxazole 5 Carboxylate Derivatives

General Reaction Pathways of Isoxazole (B147169) Carboxylates

The chemical transformations of isoxazole carboxylates are diverse, involving both the heterocyclic ring and its appended functional groups. The stability of the isoxazole ring is significant, yet it can be induced to react under specific conditions, offering pathways to a variety of molecular architectures.

Oxidation and Reduction Reactions of the Ester and Ring

The isoxazole ring is generally resistant to oxidation. clockss.org For instance, attempts to oxidize methyl groups on the isoxazole ring using strong oxidizing agents like potassium permanganate (B83412) can lead to unexpected products rather than the corresponding carboxylic acid. In one case, the permanganate oxidation of 3-methyl-4-nitro-5-styrylisoxazole (B11997846) resulted in the formation of a nitroisoxazolone, indicating a complex reaction pathway rather than simple oxidation of the methyl group. researchgate.net

Conversely, the isoxazole ring is susceptible to reductive cleavage of the weak N-O bond. Catalytic hydrogenation is a common method to achieve this transformation. For example, isoxazole compounds can be cleaved to form β-amino enones upon catalytic hydrogenation. clockss.org Raney Nickel is a frequently employed catalyst for the reduction of isoxazolines, leading to β-hydroxy ketones. acs.org The reduction of the isoxazole ring can also be achieved using reagents like molybdenum hexacarbonyl in the presence of water, which results in the formation of β-amino enones through reductive cleavage of the N-O bond. rsc.orgnih.gov

Substituents on the isoxazole ring can also undergo reduction. For example, a nitro group at the 4-position of a methyl 3-methoxyisoxazole-5-carboxylate has been successfully reduced to an amino group using iron powder in acetic acid and water. nih.govresearchgate.net

The ester group at the 5-position can undergo typical ester reactions. For instance, it can be hydrolyzed to the corresponding carboxylic acid or can react with amines to form amides.

Nucleophilic and Electrophilic Substitution Reactions on the Isoxazole Ring

The isoxazole ring can participate in both nucleophilic and electrophilic substitution reactions, although its aromatic character is less pronounced than that of benzene. The regioselectivity of these reactions is governed by the substitution pattern on the ring.

Electrophilic substitution on the isoxazole ring generally occurs at the 4-position if it is unsubstituted. For example, the nitration of 3,5-dimethylisoxazole (B1293586) with nitric acid and trifluoroacetic anhydride (B1165640) yields 3,5-dimethyl-4-nitroisoxazole (B73060). semanticscholar.orgresearchgate.net The Vilsmeier-Haack reaction, which introduces a formyl group, is another example of an electrophilic substitution that can occur on electron-rich isoxazoles. ias.ac.inwikipedia.orgijpcbs.comorganic-chemistry.org

Nucleophilic substitution on the isoxazole ring is less common and often requires activation by electron-withdrawing groups or proceeds via ring-opening mechanisms.

Regioselective Reactivity of the Isoxazole Core

The substituents on the isoxazole ring play a crucial role in directing the regioselectivity of its reactions. The interplay of electronic and steric effects determines the outcome of chemical transformations.

Electrophilic Substitution at the 4-Position of Isoxazoles

As previously mentioned, the C-4 position of the isoxazole ring is the most susceptible to electrophilic attack when positions 3 and 5 are substituted. This is demonstrated by the nitration of 3,5-dimethylisoxazole, which exclusively yields the 4-nitro derivative. semanticscholar.org This preference is attributed to the electronic distribution within the isoxazole ring. For Methyl 3,4-dimethylisoxazole-5-carboxylate, the 4-position is already occupied by a methyl group, which would deactivate it towards further typical electrophilic aromatic substitution.

Reactivity of Methyl Groups at the 3 and 5 Positions of the Isoxazole Ring

Mechanistic Investigations of Isoxazole Ring Transformations

The transformation of the isoxazole ring often involves cleavage of the labile N-O bond. The mechanism of this cleavage can vary depending on the reaction conditions.

Under reductive conditions, such as catalytic hydrogenation, the reaction is believed to proceed through the initial reduction of the N-O bond to form a β-amino enone intermediate. clockss.org Metal-carbonyl-induced ring cleavage, for example with Mo(CO)6, is proposed to involve an N-complexed isoxazole intermediate, which then rearranges to a complexed (β-oxo vinyl)nitrene that is subsequently reduced in the presence of water to the β-amino enone. rsc.org

The Vilsmeier-Haack reaction mechanism involves the formation of a Vilsmeier reagent (a chloroiminium ion) from a substituted formamide (B127407) and phosphorus oxychloride. This electrophilic species then attacks the electron-rich isoxazole ring, leading to the formation of an iminium ion intermediate, which is hydrolyzed during workup to yield the corresponding aldehyde. wikipedia.orgorganic-chemistry.org

Metabolic ring opening of certain isoxazole-containing drugs has also been studied. For the anti-inflammatory agent leflunomide, the proposed mechanism for isoxazole ring scission involves a deprotonation at the C3-position, followed by an elimination process, rather than a reductive ring opening. researchgate.net

Reductive Cleavage of the N-O Bond and Subsequent Rearrangements

The N-O bond in isoxazoles is susceptible to reductive cleavage, a reaction that transforms the heterocyclic ring into various acyclic structures. This transformation is a cornerstone of isoxazole chemistry, allowing these compounds to serve as stable precursors for structures like β-aminoenones, γ-amino alcohols, and β-hydroxy ketones. researchgate.netnih.gov The choice of reducing agent and reaction conditions dictates the final product.

Common methods for this reductive cleavage include catalytic hydrogenation, often with catalysts like Raney nickel, and the use of reducing metals or metal complexes. nih.gov For instance, transition metal-mediated cleavage using Raney nickel in conjunction with AlCl₃ in aqueous methanol (B129727) has proven effective for cleaving the N-O bond in isoxazolines fused to heterobicycloalkene frameworks, yielding β-hydroxyketones in high yields (66–95%). nih.gov Other reagents such as molybdenum hexacarbonyl (Mo(CO)₆) and samarium diiodide (SmI₂) are also employed for this purpose. nih.govresearchgate.net

Following the initial N-O bond scission, the resulting intermediates can undergo a variety of rearrangements. A novel two-step rearrangement has been observed during the collision-induced dissociation of certain isoxazole-containing metabolites. nih.gov This process begins with an intramolecular SN2 reaction leading to a five-membered ring intermediate. nih.gov Subsequently, a four-membered ring intramolecular rearrangement occurs, culminating in the cleavage of the N-O bond. nih.gov While this specific example is from mass spectrometry fragmentation, it illustrates the potential for complex rearrangements once the isoxazole ring's integrity is compromised.

Table 1: Reagents for Reductive N-O Bond Cleavage of Isoxazolines

| Reagent/Catalyst | Typical Product(s) | Reference |

| Raney Ni / AlCl₃ | β-Hydroxyketones | nih.gov |

| Mo(CO)₆ | β-Aminoenones, β-Hydroxyketones | nih.govresearchgate.net |

| SmI₂ | β-Hydroxyketones | nih.gov |

| Catalytic Hydrogenolysis (e.g., Pd/C, H₂) | γ-Amino alcohols | nih.gov |

| Fe / NH₄Cl | Aldol-type products | researchgate.net |

| Elemental Sulfur / DABCO | Amides (from N-alkoxyamides) | rsc.org |

Pyrolysis Mechanisms and Formation of Novel Intermediates

The thermal decomposition, or pyrolysis, of isoxazoles is a well-studied reaction that proceeds through several key intermediates. The process is typically initiated by the cleavage of the weak N-O bond, which can lead to the formation of a putative vinylnitrene intermediate. scispace.com This highly reactive species is central to the subsequent rearrangements that form the final products.

Depending on the substituents on the isoxazole ring, the vinylnitrene can undergo several transformations:

Isomerization to 2H-Azirines: The vinylnitrene can cyclize to form a 2H-azirine, which is often an isolable intermediate at moderate pyrolysis temperatures. scispace.comnih.gov

Formation of Oxazoles: The 2H-azirine can undergo a subsequent C-C bond scission to yield a nitrile ylide, which then cyclizes to form a more stable oxazole (B20620). scispace.com This pathway is common when the C3 position of the original isoxazole is substituted. scispace.com

Formation of Ketenimines and Nitriles: If a hydrogen atom is present at the C3 position, a researchgate.netnih.gov-H-shift can occur in the vinylnitrene or the isoxazole itself, leading to a ketenimine. Ketenimines can then rearrange to form 3-oxopropanenitriles. scispace.com

Computational studies have been crucial in elucidating these mechanisms, highlighting the pivotal role of carbonyl-vinylnitrenes. These intermediates are described as open-shell singlet biradicaloids, and their behavior dictates the observed product distribution. nih.gov For example, in the pyrolysis of 3,5-dimethylisoxazole, 2-acetyl-3-methyl-2H-azirine is detected at moderate temperatures, while at higher temperatures, 2,5-dimethyloxazole (B1606727) is the exclusive rearrangement product. nih.gov In contrast, pyrolysis of N-heterocyclic isoxazol-5(2H)-ones proceeds through an iminocarbene intermediate to generate heterocyclic-fused imidazoles. researchgate.net

Table 2: Products from Pyrolysis of Substituted Isoxazoles

| Isoxazole Derivative | Pyrolysis Conditions | Major Intermediates | Major Product(s) | Reference |

| Isoxazole (unsubstituted) | High-pressure pulsed pyrolysis | Vinylnitrene, Ketenimine | 3-Hydroxypropenenitrile, Ketenimine, CO | scispace.comnih.gov |

| 5-Methylisoxazole | High-pressure pulsed pyrolysis | Vinylnitrene | 3-Hydroxybutenenitrile, Ketonitrile | scispace.comnih.gov |

| 3,5-Dimethylisoxazole | High-pressure pulsed pyrolysis | Vinylnitrene, 2H-Azirine | 2-Acetyl-3-methyl-2H-azirine, 2,5-Dimethyloxazole | nih.gov |

| N-Heterocyclic isoxazol-5(2H)-ones | Flash Vacuum Pyrolysis (FVP) | Iminocarbene | Heterocyclic-fused Imidazoles | researchgate.net |

Reaction Kinetics and Optimization of Reaction Conditions

Understanding the kinetics of reactions involving isoxazoles is essential for optimizing synthetic protocols. The thermal decomposition of isoxazole derivatives, for instance, has been studied to determine its kinetic parameters. The decomposition of isoxazoline (B3343090) rings, which involves the cleavage of the ring into an aldehyde and a nitrile, is characterized by relatively low kinetic parameters, with an activation energy (E) of approximately 104 ± 8 kJ/mol and a log(A, s⁻¹) of 7.2 ± 0.8. researchgate.net This suggests a mechanism involving a biradical opening of the ring. researchgate.net

The optimization of reaction conditions is critical for maximizing the yield and selectivity of isoxazole synthesis and subsequent transformations. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and reaction atmosphere. nih.gov

For example, in the Lewis acid-promoted synthesis of isoxazoles, a screening of various Lewis acids, solvents, and temperatures was performed. It was found that using 3 equivalents of AlCl₃ in DMAc at 90 °C under a nitrogen atmosphere provided the optimal yield (92%). nih.gov Deviations from these conditions, such as the absence of the Lewis acid, the use of other solvents like DMSO or DMF, or conducting the reaction under an air atmosphere, led to significantly lower yields or no reaction at all. nih.gov Similarly, in the synthesis of oxazolylisoxazoles from diazo compounds, thermal decomposition at 100 °C gave a superior yield (81%) compared to photolytic or rhodium-catalyzed methods. researchgate.net

Table 3: Optimization of Isoxazole Synthesis Conditions

| Entry | Variation from Standard Conditions | Yield (%) | Reference |

| 1 | None (AlCl₃, NaNO₂, DMAc, 90 °C, N₂) | 92 | nih.gov |

| 2 | Without AlCl₃ | No Reaction | nih.gov |

| 3 | DMSO as solvent | 53 | nih.gov |

| 4 | DMF as solvent | 47 | nih.gov |

| 5 | Reaction at 140 °C | 21 | nih.gov |

| 6 | Air atmosphere | 35 | nih.gov |

Catalytic Transformations Involving this compound

The isoxazole scaffold can be functionalized through various catalytic methods, enabling the introduction of new substituents and the construction of more complex molecular architectures.

Transition Metal-Catalyzed Coupling Reactions (e.g., Direct C-H Arylation)

Direct C-H functionalization is a powerful strategy in modern organic synthesis that avoids the need for pre-functionalized starting materials. nih.gov The isoxazole ring is amenable to such transformations. nih.gov Transition metals, particularly palladium and copper, are commonly used to catalyze these coupling reactions. nih.gov

While studies specifically on this compound are limited, the principles can be inferred from related heterocyclic systems. For instance, the direct C-H arylation of imidazo[2,1-b]thiazole (B1210989) demonstrates that selectivity can be controlled by the choice of metal catalyst. A palladium-based catalyst tends to promote arylation at the C-5 position through an electrophilic palladation mechanism. nih.gov In contrast, using stoichiometric amounts of a copper(I) salt with a base like lithium tert-butoxide favors arylation at the C-2 and C-3 positions via a base-promoted C-H metalation pathway. nih.gov This metal-dependent selectivity offers a versatile tool for the modular functionalization of heterocyclic cores. The direct functionalization of the isoxazole ring at its C-3, C-4, and C-5 positions is an important synthetic goal, often achieved through C–H activation or transition metal cross-coupling reactions. nih.gov

Asymmetric Catalysis and Enantioselective Synthesis

Isoxazole derivatives are valuable chiral building blocks in asymmetric synthesis. Enantioselective methods are employed both to construct the chiral isoxazole ring and to use isoxazoles as substrates in asymmetric transformations.

One notable example in the synthesis of isoxazoles is the development of an asymmetric [3 + 2] intramolecular cycloaddition of a nitrile oxide with an alkene. This reaction was facilitated by trifluoroethanol and used to create a key bicyclic isoxazole intermediate in a scalable, asymmetric synthesis. researchgate.net

Furthermore, isoxazoles have been effectively used as N,O-bifunctional reagents in the transition metal-catalyzed amination of alkynes. rsc.org This strategy involves the nitrogen atom of the isoxazole attacking a metal-activated alkyne, which triggers the fragmentation of the N-O bond and generates a key α-imino metal carbene intermediate. rsc.org This intermediate can then participate in a variety of subsequent transformations, including asymmetric aminations, to produce diverse and structurally complex nitrogen-containing heterocycles. rsc.org While specific applications starting with this compound are not detailed, the reactivity principles suggest its potential as a substrate in developing novel enantioselective catalytic cycles.

Derivatization and Functionalization Strategies for Methyl 3,4 Dimethylisoxazole 5 Carboxylate

Modification at the Carboxylate Moiety

The ester functional group is a versatile handle for introducing a wide array of other functional groups. Standard transformations of the carboxylate moiety allow for the creation of new esters, amides, and other related derivatives.

Transesterification is a fundamental process for converting the methyl ester of Methyl 3,4-dimethylisoxazole-5-carboxylate into other esters. This reaction involves exchanging the methyl group of the ester with a different alkyl or aryl group from an alcohol. The reaction is typically catalyzed by either an acid or a base.

Acid-Catalyzed Transesterification: In this method, a protic acid (e.g., sulfuric acid, p-toluenesulfonic acid) protonates the carbonyl oxygen of the ester, increasing its electrophilicity and making it more susceptible to nucleophilic attack by another alcohol. The reaction is reversible, and to drive it towards the desired product, the reactant alcohol is often used in large excess, or the methanol (B129727) by-product is removed from the reaction mixture.

Base-Catalyzed Transesterification: This approach uses a strong base, such as an alkoxide corresponding to the desired alcohol (e.g., sodium ethoxide for ethyl ester formation). The alkoxide acts as a potent nucleophile, attacking the carbonyl carbon of the methyl ester. This method is generally faster than acid catalysis but requires anhydrous conditions to prevent saponification (hydrolysis of the ester to a carboxylate salt).

These methods allow for the synthesis of a variety of esters, including ethyl, propyl, and benzyl esters, thereby modifying the steric and electronic properties of the original molecule.

The methyl carboxylate group can be readily converted into amides and related derivatives through reactions with amines, hydrazines, and other nucleophiles. This transformation, known as aminolysis, typically involves heating the ester with the desired amine or hydrazine (B178648). While the reaction can proceed without a catalyst, it is often slow.

The synthesis of primary and secondary amides from carboxylic acids and their derivatives can be achieved using various methodologies. nih.govwhiterose.ac.uk For instance, direct amidation can be performed using urea as a nitrogen source with catalysts like magnesium nitrate or imidazole. nih.govwhiterose.ac.uk More traditionally, esters react with primary or secondary amines to yield the corresponding N-substituted amides. The reaction proceeds via a nucleophilic acyl substitution mechanism. Similarly, reaction with hydrazine (NH₂NH₂) or substituted hydrazines yields the corresponding hydrazides, which are themselves useful intermediates for synthesizing more complex heterocyclic systems.

The conversion of the ester to other carboxylic acid derivatives, such as acid chlorides, is also a key strategy. While esters are less reactive than acid chlorides, they can be hydrolyzed to the corresponding carboxylic acid, which can then be treated with reagents like thionyl chloride (SOCl₂) to form the highly reactive acid chloride. rsc.org This intermediate can subsequently react with a wide range of nucleophiles to produce amides, anhydrides, and other esters with high efficiency. youtube.comyoutube.com

Table 1: Synthesis of Amide and Hydrazide Derivatives This table is generated based on established chemical principles for the derivatization of methyl esters.

| Reagent | Product Structure | Product Name |

|---|---|---|

| Ammonia (NH₃) | 3,4-dimethylisoxazole-5-carboxamide | |

| Methylamine (CH₃NH₂) | N,3,4-trimethylisoxazole-5-carboxamide | |

| Diethylamine ((CH₃CH₂)₂NH) | N,N-diethyl-3,4-dimethylisoxazole-5-carboxamide | |

| Hydrazine (NH₂NH₂) | 3,4-dimethylisoxazole-5-carbohydrazide | |

| Phenylhydrazine (C₆H₅NHNH₂) | N'-phenyl-3,4-dimethylisoxazole-5-carbohydrazide |

Functionalization of the Isoxazole (B147169) Ring System

Functionalization of the isoxazole ring itself presents a different set of challenges and opportunities. The specific substitution pattern of this compound, with methyl groups at positions 3 and 4, precludes direct electrophilic substitution on the ring core, as there are no available hydrogen atoms to be replaced. However, the existing substituents can serve as points for further modification.

Direct electrophilic halogenation or nitration on the isoxazole ring of this compound is not feasible due to the absence of an unsubstituted carbon atom. In isoxazole systems that do possess an available position, such as the C4 position, these reactions can proceed under specific conditions.

For example, studies on 3,5-dimethylisoxazole (B1293586) have shown that it can be nitrated at the 4-position to yield 3,5-dimethyl-4-nitroisoxazole (B73060). semanticscholar.orgresearchgate.net Various nitrating agents, including mixed acid (HNO₃/H₂SO₄), ammonium nitrate/trifluoroacetic anhydride (B1165640), or tetramethylammonium nitrate in triflic anhydride, have been employed for such transformations on different isoxazole scaffolds. semanticscholar.orgresearchgate.net

Similarly, halogenation occurs at available ring positions. Electrophilic ring-opening halogenation reactions have also been reported for certain isoxazole derivatives, providing an alternative route to halogenated compounds under mild conditions. nih.gov These reactions cleave the N-O bond, leading to structurally diverse halogenated products. While not directly applicable to the intact ring of the title compound, these findings are crucial for understanding the general reactivity of the isoxazole system.

Table 2: Examples of Electrophilic Substitution on Isoxazole Rings This table presents data from related isoxazole compounds to illustrate general reactivity patterns.

| Substrate | Reagent(s) | Position of Substitution | Product | Reference |

|---|---|---|---|---|

| 3,5-dimethylisoxazole | Tetramethylammonium nitrate / Triflic anhydride | 4 | 3,5-dimethyl-4-nitroisoxazole | semanticscholar.org |

| Isoxazole | Nitric acid / Trifluoroacetic anhydride | 2 | 2-nitroisoxazole | researchgate.net |

| 5-methylisoxazole | Nitric acid / Trifluoroacetic anhydride | 3 | 5-methyl-3-nitroisoxazole | researchgate.net |

The introduction of functional groups such as alkylsulfinylmethyl onto the isoxazole core would likely proceed via modification of the existing methyl groups at the C3 or C4 positions. A common strategy involves a two-step process: initial halogenation of a methyl group followed by nucleophilic substitution.

First, a free-radical halogenation (e.g., using N-bromosuccinimide with a radical initiator) could convert one of the methyl groups into a bromomethyl group. This reactive intermediate is then susceptible to attack by a sulfur-based nucleophile, such as the sodium salt of an alkylthiol (sodium alkanethiolate, RSNa). This would yield an alkylthiomethyl derivative. Subsequent controlled oxidation of the resulting sulfide (B99878) with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) would produce the desired alkylsulfinylmethyl group. This stepwise approach provides a versatile route to a variety of sulfur-containing functional groups attached to the isoxazole ring.

As with other electrophilic substitutions, direct chloromethylation of the isoxazole ring is not possible for this compound. However, the concept can be applied to the functionalization of the side-chain methyl groups. As described above, radical halogenation can produce a chloromethyl or bromomethyl intermediate.

These halomethylated isoxazoles are valuable synthetic precursors. researchgate.net The halogen atom serves as a good leaving group, allowing for a wide range of nucleophilic substitution reactions. For example, reacting a chloromethyl derivative with phenols, thiophenols, or amines can introduce aryloxymethyl, arylthiomethyl, or aminomethyl groups, respectively. researchgate.net These reactions significantly expand the chemical diversity of derivatives that can be synthesized from the parent molecule.

Table 3: Potential Derivatizations of a 3-(chloromethyl)-4-methylisoxazole Intermediate This table illustrates the synthetic utility of a hypothetical halomethylated derivative of the title compound.

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Phenoxide | Sodium Phenoxide (C₆H₅ONa) | Aryloxymethyl (-CH₂OAr) |

| Thiolate | Sodium Thiophenoxide (C₆H₅SNa) | Arylthiomethyl (-CH₂SAr) |

| Amine | Morpholine | Morpholinomethyl |

| Cyanide | Sodium Cyanide (NaCN) | Cyanomethyl (-CH₂CN) |

| Azide | Sodium Azide (NaN₃) | Azidomethyl (-CH₂N₃) |

Late-Stage Introduction of Fluorinated Motifs (e.g., Difluoromethylation)

The introduction of fluorine-containing groups into bioactive molecules at a late stage of synthesis is a powerful strategy to modulate their physicochemical and pharmacological properties. The difluoromethyl group (CF2H) is of particular interest as it can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. While direct late-stage difluoromethylation of this compound has not been extensively detailed in the literature, various modern synthetic methods are applicable to heteroaromatic compounds and could likely be adapted for this purpose. rsc.orgrsc.orgsemanticscholar.org

Recent advances in synthetic chemistry have provided a range of reagents and protocols for the difluoromethylation of C(sp²)–H bonds in heteroaromatic systems. rsc.orgrsc.org These methods often proceed via radical-based mechanisms, which are generally tolerant of a wide array of functional groups, making them suitable for complex molecules. rsc.orgrsc.org

One prominent strategy involves the use of radical difluoromethylation reagents that can be activated by photoredox catalysis or thermal initiation. rsc.org For instance, reagents that generate the difluoromethyl radical (•CF2H) can be employed to functionalize electron-rich or electron-deficient heterocyclic rings. The regioselectivity of such reactions on the isoxazole ring of this compound would be an important consideration, potentially being influenced by the electronic nature of the isoxazole ring and the directing effects of its substituents.

Another approach is the metal-catalyzed difluoromethylation of C–H bonds. rsc.orgrsc.org Transition metals like palladium or nickel can catalyze the coupling of a difluoromethyl source with a C–H bond on the heterocyclic core. rsc.org These methods often require a directing group to achieve high regioselectivity, a role that the ester group at the 5-position of the isoxazole ring might potentially play.

Table 1: Potential Reagents for Late-Stage Difluoromethylation

| Reagent Class | Example Reagent | Activation Method | Potential Application |

| Hypervalent Iodine Reagents | Maruoka's reagent | Photolysis | C–H difluoromethylation of heteroarenes rsc.org |

| Pyridinium-based Reagents | Stephenson's reagent | Photocatalysis | Generation of •CF2H for addition to heterocycles rsc.org |

| Metal-based Reagents | (DMPU)₂Zn(CF₂H)₂ | Palladium catalysis | Decarbonylative difluoromethylation of aroyl chlorides rsc.org |

While specific examples for this compound are not available, the wealth of methodologies for late-stage difluoromethylation of other heterocycles provides a strong foundation for future investigations into the synthesis of its fluorinated derivatives.

Synthesis of Hybrid Molecules and Conjugates

The synthesis of hybrid molecules by combining different pharmacophores is a well-established strategy in medicinal chemistry to develop novel compounds with potentially enhanced or synergistic biological activities.

Conjugation with Other Heterocyclic and Aromatic Systems (e.g., Benzopyran-4-ones)

The conjugation of isoxazole moieties with other heterocyclic and aromatic systems, such as benzopyran-4-ones (chromones), has been explored to generate hybrid compounds with interesting biological profiles. nih.gov While direct examples of conjugating this compound with benzopyran-4-ones are not prevalent in the reviewed literature, the general synthetic strategies employed for similar isoxazole-benzopyranone hybrids can be considered.

A common approach involves the formation of a linker between the two heterocyclic systems. Given the presence of a methyl ester group in this compound, this could be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a functionalized benzopyran-4-one. For instance, a benzopyran-4-one bearing a hydroxyl or amino group could be acylated by the isoxazole carboxylic acid to form an ester or amide linkage, respectively. nih.gov

The choice of linker can significantly influence the biological activity of the resulting hybrid molecule. nih.gov Studies on other isoxazole-benzopyranone conjugates have shown that the nature and length of the linker can impact the compound's selectivity towards different biological targets. nih.gov

Table 2: Potential Linkage Strategies for Isoxazole-Benzopyranone Hybrids

| Linker Type | Functional Groups Required on Each Moiety | Resulting Conjugate |

| Ester | Carboxylic acid (on isoxazole) and Hydroxyl (on benzopyranone) | Ester-linked hybrid nih.gov |

| Amide | Carboxylic acid (on isoxazole) and Amine (on benzopyranone) | Amide-linked hybrid nih.gov |

| Acetal | Aldehyde/Ketone and Diol | Acetal-linked hybrid nih.gov |

The synthesis of such hybrid molecules would allow for the exploration of new chemical space and the potential discovery of compounds with novel therapeutic applications.

Incorporation into Supramolecular Assemblies and Networks

The carboxylate functionality of this compound (after hydrolysis to the corresponding carboxylic acid) makes it a suitable candidate for use as an organic linker in the construction of supramolecular assemblies such as metal-organic frameworks (MOFs) and coordination polymers. researchgate.netmdpi.comwikipedia.org MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional porous structures. researchgate.netnih.gov

The geometry and connectivity of the organic linker are crucial in determining the topology and properties of the resulting MOF. researchgate.net The isoxazole dicarboxylate, with its potential for various coordination modes, could lead to the formation of novel network structures. nih.gov The presence of the methyl groups on the isoxazole ring could also influence the packing of the ligands and the pore environment within the MOF.